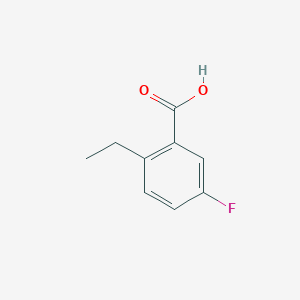

2-Ethyl-5-fluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIBYZHDBTPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 Fluorobenzoic Acid

Established Synthetic Routes to 2-Ethyl-5-fluorobenzoic acid and its Precursors

Traditional synthetic pathways to this compound rely on a combination of classic organic reactions. These routes often involve the synthesis of a substituted toluene (B28343) or benzene (B151609) derivative, which is then converted to the final benzoic acid product.

The formation of a carboxyl group on a benzene ring is a fundamental transformation in organic synthesis. Several well-established methods are available for this purpose, any of which could be adapted as the final step in the synthesis of this compound, starting from an appropriately substituted precursor like 1-ethyl-4-fluorobenzene.

Oxidation of Alkylbenzenes : The alkyl side-chain of alkylbenzenes can be oxidized to a carboxylic acid. savemyexams.com This is a common industrial method, often involving the partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.orgresearchgate.net For laboratory-scale synthesis, strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄) are used, followed by acidification. savemyexams.com

Hydrolysis of Benzyl (B1604629) Compounds : Precursors such as benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield benzoic acid or its corresponding salt. wikipedia.org Benzyl derivatives, including benzyl alcohol and benzyl chloride, are also readily oxidized to benzoic acid. wikipedia.org The hydrolysis of benzoyl chloride is another effective method that can yield highly pure benzoic acid. nist.gov

Carbonation of Grignard Reagents : Organometallic intermediates, such as phenylmagnesium bromide (a Grignard reagent), can be carboxylated by reacting them with carbon dioxide (often in the form of dry ice). This reaction forms the magnesium salt of the benzoic acid, which is then protonated with acid to give the final product. wikipedia.org

| Method | Starting Material Example | Key Reagents | General Conditions |

| Oxidation | Toluene | O₂, Co/Mn naphthenates (Industrial); KMnO₄ (Lab) | High temperature and pressure (Industrial); Reflux then acidification (Lab) savemyexams.comwikipedia.org |

| Hydrolysis | Benzonitrile | H₃O⁺ or OH⁻ | Heating under acidic or basic conditions wikipedia.org |

| Grignard Reaction | Bromobenzene | Mg, CO₂, H₃O⁺ | Anhydrous ether solvent, followed by acidic workup wikipedia.org |

The incorporation of fluorine into an aromatic ring can be achieved through several methods, ranging from classical diazonium salt chemistry to modern electrophilic fluorination.

Electrophilic Fluorination : This approach involves the use of reagents that act as a source of "electrophilic fluorine" (F⁺). These reagents can directly substitute a hydrogen atom on an electron-rich aromatic ring. Common N-F based electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. mdpi.comrsc.org These reagents offer the advantage of being more manageable and safer than elemental fluorine. mdpi.comtaylorfrancis.com The reactions are often catalyzed by Lewis acids or transition metals to enhance reactivity and selectivity. rsc.org

Nucleophilic Fluorination : In some cases, particularly with activated aromatic rings (e.g., those containing strong electron-withdrawing groups), a nucleophilic aromatic substitution can be performed using a fluoride (B91410) salt like CsF. arkat-usa.org

Balz-Schiemann Reaction : A classic method for introducing fluorine involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. This process starts with the diazotization of an aniline (B41778) derivative (an arylamine) with nitrous acid in the presence of tetrafluoroboric acid (HBF₄), followed by heating the isolated diazonium salt to yield the aryl fluoride.

| Fluorination Strategy | Reagent Type | Common Reagents | Key Features |

| Electrophilic Fluorination | Electrophilic (N-F) | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) mdpi.comrsc.org | Direct C-H fluorination; suitable for electron-rich arenes; often requires a catalyst. mdpi.com |

| Balz-Schiemann Reaction | Diazonium Salt | NaNO₂, HBF₄ | Classic, reliable method starting from anilines; involves thermal decomposition. |

| Nucleophilic Fluorination | Nucleophilic (F⁻) | CsF, KF | Requires activated aromatic rings with electron-withdrawing groups. arkat-usa.org |

The introduction of an ethyl group onto the aromatic ring is most commonly achieved through Friedel-Crafts alkylation.

Friedel-Crafts Alkylation : This is a quintessential electrophilic aromatic substitution reaction where an alkyl group is attached to an aromatic ring. libretexts.org The reaction typically employs an alkyl halide (e.g., ethyl chloride or ethyl bromide) as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemcess.commt.com The process involves the formation of a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. libretexts.org A significant drawback of this method is the potential for polyalkylation, where more than one ethyl group is added to the ring. libretexts.org This can sometimes be controlled by using a large excess of the aromatic substrate. libretexts.org

Novel and Green Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These novel approaches aim to overcome the limitations of classical methods, such as poor regioselectivity and the use of harsh reagents.

Achieving the specific 2-ethyl-5-fluoro substitution pattern on a benzoic acid core requires precise control over the reaction sequence and conditions. The directing effects of the substituents play a crucial role. For instance, the carboxyl group is a deactivating meta-director, while the ethyl and fluoro groups are activating ortho-, para-directors. A synthetic strategy must navigate these competing influences. A plausible retrosynthetic approach might involve the ortho-lithiation of 3-fluorobenzoic acid followed by ethylation, or the Friedel-Crafts ethylation of fluorobenzene (B45895) followed by selective carboxylation. The development of 2,5-substituted benzoic acid inhibitors for proteins has spurred the creation of novel synthetic routes that allow for facile and controlled access to various analogs. nih.gov

Modern catalysis offers powerful tools for constructing complex molecules like this compound with high precision and efficiency.

Transition Metal-Mediated Synthesis : Transition metals, particularly palladium and copper, are widely used to catalyze C-H functionalization reactions. nih.govrsc.org Palladium-catalyzed C-H fluorination, for example, can introduce a fluorine atom at a specific position on a benzoic acid derivative, often guided by a directing group. nih.gov Similarly, copper-catalyzed reactions have been developed for the selective fluorination of benzoic acid derivatives. nih.gov These methods can provide access to fluorinated aromatics that are difficult to obtain through traditional means. researchgate.net The functionalization of benzoic acids using transition metal catalysts represents an efficient alternative to traditional methods for forming various chemical bonds. researchgate.net

Organocatalytic Routes : Organocatalysis, which uses small organic molecules as catalysts, has emerged as a greener alternative to metal-based catalysis. researchgate.net While direct application to this specific molecule is less documented, organocatalysts are known to promote a wide range of reactions, including Friedel-Crafts type reactions and reactions involving hydrogen bonding. nih.gov For instance, benzoic acid itself has been shown to be an efficient organocatalyst for certain polymerization reactions, highlighting the growing interest in using simple organic molecules to promote complex transformations. researchgate.net Mandelic acid, another organic molecule, has been used as an efficient organocatalyst for the synthesis of various heterocyclic compounds in aqueous media. eurjchem.com

Continuous-Flow Synthesis Optimization

Continuous-flow chemistry offers significant advantages over traditional batch processing for many reactions, including the synthesis of Grignard reagents and their subsequent reactions. bjpmg.comgordon.edu These benefits include enhanced safety through smaller reaction volumes, superior heat and mass transfer, and precise control over reaction parameters, which often leads to higher yields and purity. rsc.org

For the synthesis of this compound, a two-step continuous-flow process can be envisioned. The first step involves the formation of 2-ethyl-5-fluorophenylmagnesium bromide from 1-bromo-2-ethyl-5-fluorobenzene and magnesium metal. This is a highly exothermic and hazardous reaction, making it an ideal candidate for flow chemistry's safety enhancements. gordon.edu The second step is the carboxylation of the freshly prepared Grignard reagent with carbon dioxide (CO₂).

Optimization of such a process involves systematically varying key parameters to maximize the yield and throughput of the desired product. A design of experiments (DoE) approach can be utilized to efficiently explore the parameter space. Key variables for optimization include reagent concentration, temperature, and residence time in the reactor coils.

For instance, the Grignard formation step can be optimized by flowing a solution of 1-bromo-2-ethyl-5-fluorobenzene in an ether solvent like tetrahydrofuran (B95107) (THF) through a packed-bed reactor containing magnesium turnings. researchgate.net The subsequent carboxylation can be achieved by introducing a stream of gaseous or supercritical CO₂ at a T-mixer junction, followed by a second reactor coil to ensure complete reaction before in-line quenching with an acidic solution.

Table 1: Hypothetical Parameters for Continuous-Flow Optimization

| Parameter | Range Explored | Optimal Value | Effect on Yield |

| Grignard Formation | |||

| Temperature | 25 - 65 °C | 50 °C | Increased temperature improves reaction kinetics but may increase side products like Wurtz coupling. |

| Residence Time | 30 - 180 seconds | 90 seconds | Shorter times lead to incomplete conversion; longer times offer diminishing returns and lower throughput. |

| Reagent Concentration | 0.5 - 2.0 M | 1.0 M | Higher concentrations can lead to mixing issues and clogging; lower concentrations reduce throughput. |

| Carboxylation | |||

| CO₂ Pressure | 1 - 10 bar | 8 bar | Higher pressure increases CO₂ solubility and reaction rate. |

| Residence Time | 60 - 300 seconds | 120 seconds | Sufficient time is needed for the diffusion and reaction of CO₂ with the Grignard reagent. |

This systematic optimization allows for the development of a robust and efficient continuous process for the on-demand and scalable production of this compound. acs.org

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. york.ac.uk The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

C₈H₈BrF + Mg + CO₂ → C₉H₉FO₂MgBr C₉H₉FO₂MgBr + H⁺ → C₉H₉FO₂ + MgBr⁺

The primary reactants are 1-bromo-2-ethyl-5-fluorobenzene (C₈H₈BrF), magnesium (Mg), and carbon dioxide (CO₂). The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

MW of this compound (C₉H₉FO₂): 168.17 g/mol

MW of 1-bromo-2-ethyl-5-fluorobenzene (C₈H₈BrF): 203.06 g/mol

MW of Magnesium (Mg): 24.31 g/mol

MW of Carbon Dioxide (CO₂): 44.01 g/mol

Atom Economy = [168.17 / (203.06 + 24.31 + 44.01)] x 100 = 61.9%

While not 100%, this value is significantly better than many classical multi-step synthetic routes. The main source of waste is the magnesium halide salt (MgBrX) generated after the acidic workup.

In contrast, a hypothetical route using a Friedel-Crafts acylation followed by reduction and oxidation would have a much lower atom economy. rsc.org For example, a Friedel-Crafts acylation typically uses a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), which is converted to a hydrated waste product during workup, significantly lowering the atom economy. acs.org

Waste minimization strategies for the Grignard route focus on:

Using highly efficient catalysts or reaction conditions to minimize the formation of byproducts, such as the Wurtz coupling product (a biphenyl (B1667301) species).

Optimizing the reaction to use minimal excess of reagents.

Selecting solvents that are recyclable or environmentally benign.

Investigating potential uses for the magnesium salt byproduct, although this is often challenging.

Mechanistic Studies of Key Synthetic Transformations

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting issues like low yield or byproduct formation. The synthesis of this compound via the Grignard pathway involves two key transformations: the formation of the Grignard reagent and its nucleophilic attack on carbon dioxide.

The mechanism of Grignard reagent formation is believed to occur on the surface of the magnesium metal and involves single-electron transfer (SET) steps. The carboxylation step proceeds via the nucleophilic addition of the organometallic carbon to the electrophilic carbon of CO₂, forming a magnesium carboxylate salt intermediate. ucalgary.ca

Modern analytical techniques are invaluable for studying these pathways:

Spectroscopic Methods: In-line and real-time monitoring of reactions is a powerful tool, particularly in continuous-flow setups. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the consumption of the aryl halide starting material and the formation of the Grignard reagent by tracking characteristic vibrational frequencies. mit.edu Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for on-line monitoring to provide detailed structural information about intermediates and products.

Computational Methods: Density Functional Theory (DFT) calculations are widely used to model reaction pathways and transition states in organometallic chemistry. researchgate.net These computational studies can provide insights into the energies of intermediates, activation barriers for different steps, and the structure of transition states, such as the four-membered ring transition state proposed for the Grignard addition to a carbonyl group. mit.edu This information helps explain observed reactivity and selectivity and can guide the design of more efficient synthetic processes.

Stereochemical Considerations in Ethyl Group Introduction (if applicable)

Stereochemistry is a critical consideration in syntheses that create or modify chiral centers. In the context of the synthesis of this compound via the pathways discussed, stereochemical considerations are not applicable. The introduction of an ethyl group onto the planar, achiral benzene ring does not create a stereocenter. Similarly, the subsequent carboxylation of the aromatic ring does not generate any chiral centers. The final product, this compound, is an achiral molecule.

Scale-Up Considerations for Academic and Industrial Synthesis

Translating a laboratory-scale synthesis to an industrial or large academic scale introduces significant challenges related to safety, cost, and process robustness. researchgate.netwiley-vch.de For the Grignard-based synthesis of this compound, several key factors must be addressed.

Mass Transfer and Mixing: The reaction is heterogeneous, involving solid magnesium metal and a liquid phase. researchgate.net Efficient mixing is required to ensure the surface of the magnesium remains active and accessible to the aryl halide. On a large scale, inadequate stirring can lead to slow or incomplete reactions. The introduction of gaseous or solid CO₂ also presents a mass transfer challenge, requiring efficient dispersion to ensure a rapid reaction with the Grignard reagent.

Safety and Handling: Grignard reagents are highly reactive, pyrophoric in some cases, and react violently with water or protic solvents. ucalgary.ca Large-scale operations require stringent control over the reaction atmosphere (inert gas like nitrogen or argon) and the use of anhydrous solvents to prevent reagent quenching and ensure safety. The use of ether solvents like THF also introduces flammability risks that must be carefully managed.

Process Control and Automation: On an industrial scale, robust process control is essential. Automating reagent addition, temperature control, and monitoring can ensure batch-to-batch consistency and safety. researchgate.net Continuous manufacturing, with its integrated process analytical technology (PAT) like in-line IR, offers superior control and automation compared to traditional batch processing. wiley-vch.de

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Fluorobenzoic Acid and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group: The ethyl group should present as a triplet (for the -CH₃ protons) and a quartet (for the -CH₂- protons) due to mutual spin-spin coupling. The methylene (-CH₂-) protons, being attached to the aromatic ring, would appear further downfield than the methyl (-CH₃) protons.

Aromatic Protons: The three protons on the benzene (B151609) ring (at positions 3, 4, and 6) will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with H-4 (meta-coupling) and the fluorine atom. The proton at position 4 (H-4) would likely be a triplet of doublets, and H-3 would also show a complex multiplet.

Carboxylic Proton: A broad singlet corresponding to the acidic proton of the carboxyl group (-COOH) is expected at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the nine carbon atoms in the molecule.

Aromatic Carbons: Six unique signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-5) will show a large coupling constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine (C-4, C-6, and C-2) will also exhibit smaller C-F couplings. The carbon bearing the carboxyl group (C-1) and the one bearing the ethyl group (C-2) will have their chemical shifts influenced by these electron-withdrawing and electron-donating groups, respectively.

Ethyl Carbons: Two signals will correspond to the ethyl group carbons (-CH₂- and -CH₃).

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at the lowest field position, typically in the range of 165-175 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-5-fluorobenzoic acid

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| COOH | >10.0 | br s | ~170 |

| C1 | - | - | ~128 |

| C2 | - | - | ~140 |

| H3 | ~7.2-7.4 | m | ~118 (d, JC-F) |

| H4 | ~7.0-7.2 | m | ~116 (d, JC-F) |

| C5 | - | - | ~163 (d, ¹JC-F) |

| H6 | ~7.6-7.8 | dd | ~125 (d, JC-F) |

| -CH₂- | ~2.8-3.0 | q | ~25 |

| -CH₃ | ~1.2-1.4 | t | ~15 |

Note: This table contains predicted values based on analogous structures. Actual experimental values may vary. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br = broad.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, the ¹⁹F NMR signal for 2-fluoro-3-methylbenzoic acid appears at -114.82 ppm. arkat-usa.org A similar range would be expected for the target compound. Furthermore, this signal would be split into a multiplet due to coupling with the ortho and meta protons (H-4 and H-6) on the aromatic ring, providing further confirmation of the substitution pattern. Studies on other fluorobenzoates have demonstrated that ¹⁹F chemical shifts can be sensitive to factors like pH and molecular interactions. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu A key correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. It would also show correlations between the coupled aromatic protons (H-3, H-4, and H-6), helping to delineate their positions relative to one another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and each aromatic proton to its respective carbon atom on the ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations would include:

From the -CH₂- protons to the aromatic carbons C-1, C-2, and C-3.

From the aromatic proton H-6 to carbons C-2, C-4, and the carboxyl carbon C-7.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not published, its solid-state conformation can be inferred from related structures. A key feature of ortho-substituted benzoic acids is the potential for steric hindrance between the ortho-substituent (the ethyl group) and the carboxylic acid group. wikipedia.org

Carboxyl Group Orientation: This steric strain often forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com The extent of this twist is defined by the C2-C1-C(O)-O torsion angle. In benzoic acid itself, this group is nearly coplanar, but the presence of the ethyl group would likely lead to a significant non-zero torsion angle. nih.gov

Ethyl Group Conformation: The orientation of the ethyl group relative to the ring is also of interest. The C1-C2-CH₂-CH₃ torsion angle would define its rotational position, which would likely adopt a conformation that minimizes steric interactions with the adjacent carboxyl group.

Key Torsion Angles in Molecular Conformation

| Atoms Defining Torsion Angle | Description | Expected Observation |

| C2 - C1 - C(O) - O | Defines the twist of the carboxyl group relative to the benzene ring. | A significant deviation from 0° or 180°, indicating an out-of-plane conformation due to steric hindrance from the ortho-ethyl group. |

| C1 - C2 - CH₂ - CH₃ | Defines the orientation of the ethyl group. | The angle would likely adopt a value that minimizes steric clash with the carboxylic acid's oxygen atoms. |

Note: Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond. ucl.ac.ukwikipedia.org

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The most prominent interaction expected for this compound is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly robust supramolecular synthon observed in the vast majority of benzoic acid crystal structures. acs.orgresearchgate.net

Halogen Bonding and Weak Hydrogen Bonds: While strong halogen bonding is not anticipated, the fluorine atom can participate in weaker intermolecular interactions. Weak C-H···F hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor, are known to play a role in directing the crystal packing of fluorinated organic molecules. acs.orgresearchgate.net Additionally, C-H···O interactions may further stabilize the crystal lattice.

Polymorphism and Solid-State Characteristics (if reported)

Detailed experimental studies specifically reporting on the polymorphism or crystal structure of this compound are not extensively available in the current scientific literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical characteristic in fields such as pharmaceuticals and materials science as different polymorphs can exhibit varying physical properties, including solubility, melting point, and stability.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. By analyzing the absorption or scattering of light corresponding to the vibrational modes of specific bonds, a characteristic spectrum is obtained. While the specific spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of structurally similar compounds, such as other substituted benzoic acids. nih.govnih.govnih.gov

The key functional groups in this compound—the carboxylic acid, the ethyl group, and the substituted benzene ring—give rise to distinct vibrational bands.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H stretching | Carboxylic Acid | 3300 - 2500 (broad) | Strong, broad | Weak |

| C-H stretching (aromatic) | Benzene Ring | 3100 - 3000 | Medium to weak | Strong |

| C-H stretching (aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Medium | Medium |

| C=O stretching | Carboxylic Acid | 1710 - 1680 | Very Strong | Medium |

| C=C stretching | Benzene Ring | 1600 - 1450 | Medium to strong | Strong |

| C-O stretching | Carboxylic Acid | 1320 - 1210 | Strong | Medium to weak |

| C-F stretching | Fluoro-aromatic | 1250 - 1000 | Strong | Weak |

| O-H bending (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium | Weak |

Note: These are approximate ranges and can be influenced by the specific chemical environment and intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum is expected to be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch and a very broad O-H stretching band characteristic of the hydrogen-bonded carboxylic acid dimer. researchgate.net The Raman spectrum, conversely, would likely show strong signals for the aromatic C=C and C-H stretching vibrations. The presence of bands corresponding to the aliphatic C-H stretches of the ethyl group and the strong C-F stretching vibration would further confirm the structure. ijtsrd.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. The calculated exact mass for the neutral molecule of this compound (C₉H₉FO₂) is 168.05866 Da.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids. libretexts.orgmiamioh.edu

Upon ionization, the molecular ion ([M]⁺•) is formed, which would be observed at m/z ≈ 168. The subsequent fragmentation would likely proceed through several key pathways:

Loss of the Ethyl Group: A primary fragmentation pathway is often the cleavage of the bond alpha to the aromatic ring, leading to the loss of an ethyl radical (•C₂H₅). This would produce a prominent ion at m/z 139. [M]⁺• → [M - C₂H₅]⁺ + •C₂H₅

Alpha-Cleavage of the Carboxyl Group: Fragmentation adjacent to the carbonyl group is common for carboxylic acids.

Loss of a hydroxyl radical (•OH): This results in the formation of the 2-ethyl-5-fluorobenzoyl cation at m/z 151. miamioh.edu [M]⁺• → [M - OH]⁺ + •OH

Loss of the entire carboxyl group (•COOH): This fragmentation leads to the formation of an ethyl-fluorophenyl cation at m/z 123. libretexts.org [M]⁺• → [M - COOH]⁺ + •COOH

Fragmentation of the Benzoyl Cation: The 2-ethyl-5-fluorobenzoyl cation (m/z 151) can subsequently lose a molecule of carbon monoxide (CO) to form an ion at m/z 123. [M - OH]⁺ → [M - OH - CO]⁺ + CO

Loss of a Methyl Radical: Cleavage within the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 153.

Table of Predicted Key Fragments for this compound:

| m/z (Predicted) | Ion Formula | Neutral Loss |

|---|---|---|

| 168 | [C₉H₉FO₂]⁺• | - (Molecular Ion) |

| 153 | [C₈H₆FO₂]⁺ | •CH₃ |

| 151 | [C₉H₈FO]⁺ | •OH |

| 139 | [C₇H₄FO₂]⁺ | •C₂H₅ |

| 123 | [C₈H₈F]⁺ | •COOH |

The precise fragmentation pattern and the relative abundance of each fragment ion would provide a unique fingerprint to confirm the identity and structure of this compound.

Chemical Reactivity and Transformations of 2 Ethyl 5 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for chemical modification.

Esterification: 2-Ethyl-5-fluorobenzoic acid can be converted to its corresponding esters through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For fluorinated aromatic carboxylic acids, specialized heterogeneous catalysts have also been developed. For instance, the metal-organic framework UiO-66-NH2 has been used as an effective catalyst for the methyl esterification of various fluorobenzoic acids using methanol. rsc.org This method demonstrates high conversion yields and can reduce reaction times compared to traditional derivatizing agents. rsc.org Microwave-assisted esterification, which can significantly accelerate reaction rates, has also been employed for benzoic acid derivatives. researchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxyl group, forming an unreactive carboxylate salt. libretexts.org Therefore, the synthesis of amides from this compound typically requires the activation of the carboxyl group. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using coupling agents. libretexts.org Carbodiimides, like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation by creating a reactive O-acylisourea intermediate. libretexts.org Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have also shown high efficacy for the direct amidation of various carboxylic acids, offering the advantage of being reusable. researchgate.net

| Transformation | Reagents | General Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating under reflux | researchgate.net |

| Esterification | Methanol, UiO-66-NH₂ Catalyst | Heterogeneous catalysis | rsc.org |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Room temperature or mild heating in an inert solvent | libretexts.org |

| Amidation | Amine, Thionyl Chloride (SOCl₂) followed by amine addition | Two-step process, often involving intermediate purification | libretexts.org |

| Amidation | Amine, Nb₂O₅ Catalyst | Heterogeneous catalysis, high temperature | researchgate.net |

Decarboxylative functionalization is a powerful strategy in organic synthesis that utilizes carboxylic acids as precursors to generate new carbon-carbon or carbon-heteroatom bonds by extruding carbon dioxide (CO₂). researchgate.net These reactions often proceed via the generation of radical intermediates from the carboxyl group. osaka-u.ac.jp Modern photoredox catalysis has enabled numerous decarboxylative transformations under mild conditions using visible light. researchgate.netresearchgate.net

For this compound, these pathways could theoretically allow the carboxyl functionality to be replaced with other groups. The key step involves the generation of a carboxyl radical through a single-electron transfer process, which then rapidly loses CO₂ to form an aryl radical (2-ethyl-5-fluorophenyl radical). osaka-u.ac.jp This highly reactive radical can then be trapped by various reagents to achieve diverse functionalizations, such as arylation, vinylation, or amination, at the C1 position of the ring. The stability and accessibility of carboxylic acids make this an attractive method for late-stage functionalization in complex molecule synthesis. researchgate.netosaka-u.ac.jp

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-ethyl-5-fluorophenyl)methanol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org

Alternatively, borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another excellent reagent for this reduction. libretexts.org Borane is often preferred due to its greater selectivity; it reduces carboxylic acids rapidly while being less reactive towards many other functional groups, which can be an advantage in the synthesis of complex molecules. libretexts.org

Oxidation: The carboxyl group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the alkyl side-chain on the aromatic ring can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups on an aromatic ring to a carboxylic acid. libretexts.org In the case of this compound, this could potentially lead to the formation of 4-fluorophthalic acid, although the existing carboxyl group is deactivating and may influence the reaction's feasibility.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The outcome of substitution reactions on the aromatic ring of this compound is governed by the directing effects of the three existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The regioselectivity is determined by the electronic properties of the substituents already present.

-COOH (Carboxyl group): This is a deactivating group and a meta-director due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the positions meta to itself (C4 and C6).

-F (Fluoro group): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. It directs incoming electrophiles to C4 and C6.

-CH₂CH₃ (Ethyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive effect. It directs incoming electrophiles to C3 and C5 (already substituted with F).

| Substituent | Position on Ring | Electronic Effect | Directing Effect | Target Positions |

|---|---|---|---|---|

| -COOH | C1 | Deactivating, Electron-withdrawing | meta | C4, C6 |

| -CH₂CH₃ | C2 | Activating, Electron-donating | ortho, para | C3, C5 |

| -F | C5 | Deactivating, Electron-withdrawing (Inductive) Electron-donating (Resonance) | ortho, para | C4, C6 |

Nucleophilic Aromatic Substitution (SNAr): SNAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. pressbooks.pub This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In this compound, the fluorine atom could potentially act as a leaving group. The carboxyl group is electron-withdrawing and is para to the fluorine, which should activate it towards nucleophilic attack. Under basic conditions, the deprotonated carboxylate (COO⁻) is electron-donating and would deactivate the ring. However, studies have shown that unprotected ortho-fluoro benzoic acids can undergo nucleophilic substitution with potent nucleophiles like organolithium or Grignard reagents, suggesting that such transformations are feasible. researchgate.net

The halogen-dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This reaction typically proceeds through deprotonation of the ring by a strong base to form an aryl anion, followed by a series of halogen-metal exchange steps that ultimately lead to the thermodynamically most stable aryl anion intermediate. wikipedia.org

However, the halogen-dance reaction is predominantly observed for heavier halogens, such as bromine and iodine. clockss.org Fluorine is generally considered a poor migrating group in this context and rarely participates in halogen-dance reactions. clockss.org Instead, due to its high electronegativity, fluorine often acts as a directing group, facilitating lithiation at an adjacent position rather than migrating itself. Therefore, a halogen-dance reaction involving the fluorine atom on this compound is not an expected transformation under typical base-catalyzed conditions.

Reactivity of the Ethyl Side Chain

The C-H bonds of the ethyl side chain, particularly at the benzylic position (the carbon atom attached to the benzene (B151609) ring), are susceptible to functionalization through radical pathways. This reactivity is a cornerstone for introducing diverse functionalities.

One of the most common transformations is free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. For this compound, this would lead to the selective bromination at the benzylic position, yielding 2-(1-bromoethyl)-5-fluorobenzoic acid. This brominated derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions.

Another avenue for C-H functionalization is through transition metal-catalyzed reactions. Catalysts based on metals like ruthenium can direct the functionalization of C-H bonds. While specific examples for this compound are not extensively documented, analogous ruthenium-catalyzed reactions on similar aromatic substrates suggest the potential for direct arylation, alkylation, or amination at the benzylic position. These reactions often proceed through the formation of a metal-carbon bond and offer a pathway to complex molecules under relatively mild conditions.

Table 1: Plausible C-H Functionalization Reactions of the Ethyl Side Chain

| Reaction Type | Reagents | Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-(1-Bromoethyl)-5-fluorobenzoic acid |

The ethyl side chain can undergo oxidation to various degrees, offering a route to introduce oxygen-containing functional groups. The presence of benzylic hydrogens makes the ethyl group particularly susceptible to oxidation.

More controlled oxidation can potentially yield other functional groups. For instance, the use of milder or more selective oxidizing agents could lead to the formation of 2-(1-hydroxyethyl)-5-fluorobenzoic acid (an alcohol) or 2-acetyl-5-fluorobenzoic acid (a ketone). The specific outcome depends heavily on the choice of oxidant and the reaction conditions. Biocatalytic methods, using specific enzymes, can also offer high selectivity for such transformations. For example, certain microorganisms are known to catalyze the oxidation of ethyl groups on aromatic rings to the corresponding acetic acid derivatives.

Table 2: Potential Oxidative Transformations of the Ethyl Group

| Oxidizing Agent | Product | Functional Group Formed |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 4-Fluorophthalic acid | Carboxylic Acid |

| Milder Oxidants | 2-(1-Hydroxyethyl)-5-fluorobenzoic acid | Alcohol |

Cycloaddition and Condensation Reactions for Scaffold Derivatization

The core structure of this compound can be further elaborated through cycloaddition and condensation reactions, enabling the construction of more complex, polycyclic scaffolds. These reactions can involve either the aromatic ring or the carboxylic acid functionality.

The carboxylic acid group is a key handle for condensation reactions. It can be readily converted into more reactive derivatives, such as acid chlorides or esters, which can then participate in reactions to form amides, esters, and other related structures. For example, reaction with thionyl chloride (SOCl₂) would convert the carboxylic acid to 2-ethyl-5-fluorobenzoyl chloride. This acyl chloride is a highly reactive electrophile that can undergo condensation with a wide range of nucleophiles, such as amines (to form amides) or alcohols (to form esters), effectively derivatizing the scaffold.

While the aromatic ring of this compound is not a typical diene or dienophile for common cycloaddition reactions like the Diels-Alder reaction, it can participate in other types of cycloadditions under specific conditions, often involving photochemical activation or transition metal catalysis. For instance, [3+2] and [4+2] cycloadditions can be used to construct heterocyclic rings fused to the benzene core, although this often requires prior modification of the ring to introduce suitable reacting partners. Fluorobenzoic acid derivatives have been noted to act as additives or catalysts in some cycloaddition reactions, enhancing enantioselectivity and yield.

Organometallic Cross-Coupling Reactions for Further Functionalization

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they can be applied to this compound to introduce a wide array of substituents onto the aromatic ring. The positions of the existing substituents (ethyl, fluoro, and carboxyl groups) influence the regioselectivity of these reactions.

The carboxylic acid group can act as a directing group in ortho-metalation reactions. rsc.orgwikipedia.orgresearchgate.net Using a strong base like n-butyllithium, it is possible to deprotonate the aromatic ring at the position ortho to the carboxyl group (the C6 position). The resulting aryllithium species can then react with various electrophiles to introduce new substituents at this position. rsc.orgwikipedia.orgresearchgate.net

Furthermore, the fluorine atom can be a site for cross-coupling, although C-F bond activation is generally more challenging than for other halogens. More commonly, the benzoic acid is first converted to an aryl halide (e.g., by replacing the carboxyl group or through other synthetic steps). For instance, if a bromo or iodo substituent were present on the ring, it would serve as an excellent handle for classic palladium-catalyzed cross-coupling reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, enabling the synthesis of biaryl compounds. thieme-connect.deorganic-chemistry.orgwikipedia.org

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.orglibretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylalkyne. nih.govwikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Another modern approach is decarboxylative cross-coupling, where the carboxylic acid group itself is replaced. acs.orgscispace.combohrium.comnih.govacs.org In these reactions, often catalyzed by palladium or nickel, the benzoic acid derivative is coupled with an aryl halide or another electrophile, with the concurrent loss of carbon dioxide. This allows for the direct functionalization at the C2 position by replacing the original carboxyl group. acs.orgscispace.combohrium.comnih.govacs.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C(aryl)-C(aryl/alkyl) | Palladium catalyst, Base |

| Heck-Mizoroki | Alkene | C(aryl)-C(alkenyl) | Palladium catalyst, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Palladium catalyst, Copper co-catalyst, Base |

| Directed Ortho-Metalation | Electrophile | C(aryl)-E | Strong Base (e.g., BuLi), then Electrophile |

Computational and Theoretical Investigations of 2 Ethyl 5 Fluorobenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No specific studies utilizing Density Functional Theory to analyze the electronic structure and molecular geometry of 2-Ethyl-5-fluorobenzoic acid have been found. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating electronic properties such as charge distribution, dipole moment, and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available Frontier Molecular Orbital (FMO) analysis for this compound. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity towards nucleophiles and electrophiles.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

No computational predictions of the NMR, IR, and UV-Vis spectra for this compound are available in the reviewed literature. These predictions would aid in the experimental identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There are no published molecular dynamics simulations for this compound. Such simulations would provide insights into the conformational flexibility of the ethyl group and the benzoic acid moiety, as well as its interactions with different solvents.

Quantitative Structure-Activity Relationships (QSAR) Modeling (if applicable to chemical reactivity or non-biological applications)

No QSAR models specifically involving this compound for the prediction of chemical reactivity or other non-biological applications have been identified.

Reaction Mechanism Elucidation through Transition State Calculations

There is no information available on the elucidation of reaction mechanisms involving this compound through transition state calculations. These calculations are crucial for understanding the energy barriers and pathways of chemical reactions.

In Silico Design and Reactivity Profiling of Novel this compound Derivatives

The field of computational chemistry offers powerful tools for the rational design of novel molecules with tailored properties. In the context of medicinal chemistry and materials science, in silico methods are increasingly employed to predict the chemical reactivity and potential biological activity of new compounds before their synthesis, thereby saving significant time and resources. This section explores the theoretical framework and computational strategies that could be applied to the design of novel derivatives of this compound, with a focus on predicting their reactivity profiles.

While specific studies on the in silico design of novel this compound derivatives are not extensively documented in publicly available literature, the principles of computational chemistry provide a clear roadmap for such investigations. Methodologies such as Density Functional Theory (DFT) are instrumental in understanding the structural and electronic properties of molecules. For instance, DFT calculations have been successfully used to study the conformational preferences and chemical properties of related molecules like ortho-chloro and fluoro-substituted benzoic acids. nih.govresearchgate.net These studies provide a foundation for predicting how modifications to the this compound scaffold would influence its reactivity.

The design of novel derivatives would typically involve the introduction of various functional groups at different positions on the aromatic ring or modifications to the ethyl and carboxylic acid moieties. The selection of these substituents would be guided by the desired reactivity profile. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

Once a library of virtual derivatives is created, their reactivity can be assessed using a variety of computational descriptors. Key parameters often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Applications of 2 Ethyl 5 Fluorobenzoic Acid As a Chemical Intermediate and Specialty Material Precursor

Role as a Building Block in Complex Organic Synthesis

As a multifunctional aromatic compound, 2-Ethyl-5-fluorobenzoic acid is a key starting material for the synthesis of more intricate molecules. It is particularly valuable in the creation of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Advanced Fluorinated Aromatic Compounds

The inclusion of a fluorine atom in an aromatic compound can dramatically alter its properties. This compound is an important precursor for a variety of advanced fluorinated aromatic compounds. The carboxylic acid group can be readily transformed into other functional groups, such as esters and amides, enabling further synthetic modifications.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial components in a vast array of pharmaceuticals and agrochemicals. frontiersin.orgnih.gov While specific examples are not extensively documented, the chemical structure of this compound makes it a promising precursor for the synthesis of these complex ring systems. The carboxylic acid can react with nitrogen-containing reagents to form intermediates that can then be cyclized to create a variety of heterocyclic structures. This potential is significant for the development of new chemical entities with potential biological activity.

Development of Specialty Polymers and Materials

The unique combination of a rigid aromatic core, the potential for strong intermolecular interactions due to the fluorine atom, and a reactive carboxylic acid group makes this compound a compelling candidate for the creation of specialty polymers and other advanced materials.

Monomer for Polymer Synthesis (e.g., polyesters, polyamides)

In the field of polymer chemistry, benzoic acid derivatives can be utilized as co-monomers to tailor the properties of polymers. While this compound itself is monofunctional, it can be chemically modified to become a difunctional monomer suitable for polymerization. The incorporation of this fluorinated aromatic unit into a polymer backbone, such as in polyesters or polyamides, could impart desirable characteristics like enhanced thermal stability and specific optical properties. The principles of using similar diacids, such as 2,5-furandicarboxylic acid, in polyester (B1180765) synthesis are well-established and suggest the feasibility of this approach. mdpi.comncsu.edugoogle.com

Incorporation into Liquid Crystal Materials

Fluorinated compounds play a pivotal role in the design and synthesis of liquid crystal materials. The unique electronic properties of the fluorine atom can lead to materials with advantageous characteristics. Benzoic acid esters are a common structural element in liquid crystal molecules. By converting the carboxylic acid of this compound into an ester with a suitable partner molecule, it is possible to create novel liquid crystal compounds. The fluorine and ethyl groups would be expected to influence the material's liquid crystalline behavior.

Applications in Agrochemical and Industrial Chemistry (excluding direct biological activity or safety profiles)

The structural attributes of this compound position it as a valuable intermediate in the synthesis of various agrochemicals and industrial products.

The strategic incorporation of fluorine is a widely used tactic in the development of modern agrochemicals to enhance their efficacy. nbinno.com Fluorinated benzoic acids are known intermediates in the synthesis of fungicides and herbicides. chemicalbook.com For instance, 2-fluorobenzoic acid is a precursor to the fungicide tritriazole. chemicalbook.com In a similar vein, this compound can serve as a foundational component for constructing more complex and potent active ingredients for crop protection. In the broader industrial chemical sector, fluorinated aromatic compounds are utilized as intermediates for producing dyes and other specialty chemicals.

Advanced Analytical Methodologies for 2 Ethyl 5 Fluorobenzoic Acid

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of 2-Ethyl-5-fluorobenzoic acid from its impurities and in various sample types. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A typical HPLC method for the analysis of fluorinated benzoic acids, which can be adapted for this compound, employs a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic form for retention and separation. For instance, a gradient elution method can be employed to effectively separate the target compound from a mixture of impurities with varying polarities.

A study on the analysis of 2,4,6-trifluorobenzoic acid utilized a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) buffer and a solvent mixture of acetonitrile, methanol, and water. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For fluorobenzoic acids, this is typically in the range of 200-300 nm. ekb.eg Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for Fluorobenzoic Acid Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 16 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a general method that can be optimized for the specific analysis of this compound.

For the analysis of trace levels of this compound and its volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.

A common derivatization agent for carboxylic acids is Boron trifluoride-methanol (BF3·MeOH), which converts the carboxylic acid to its corresponding methyl ester. nih.gov This derivatization is followed by extraction of the ester into an organic solvent. An alternative derivatization agent is pentafluorobenzyl bromide (PFBBr), which can be used for the analysis of acidic herbicides and related compounds.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio, providing both qualitative and quantitative information. A study on the ultra-trace analysis of 21 fluorobenzoic acids utilized solid-phase extraction (SPE) followed by derivatization with BF3·MeOH and subsequent GC-MS analysis. nih.gov This method can be adapted for the sensitive detection of this compound in environmental or biological samples. nih.gov

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Fluorobenzoic Acids

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 60°C (1 min), then 10°C/min to 280°C (5 min hold) |

| Injector Temperature | 250°C |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-500 amu |

This table provides a general set of conditions that would need to be optimized for the specific methyl ester of this compound.

Advanced Spectroscopic Characterization Techniques (beyond basic identification)

Beyond routine identification, advanced spectroscopic techniques provide deeper insights into the molecular structure, conformation, and solid-state properties of this compound.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of unknown compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique is particularly useful for identifying impurities and degradation products in a sample of this compound without the need for isolating each component. The separated analyte flows from the HPLC column into the NMR spectrometer's flow cell, where its proton or other relevant nuclei (e.g., ¹³C, ¹⁹F) NMR spectra are recorded. This provides detailed structural information on the separated compounds.

Gas Chromatography-Infrared Spectroscopy (GC-IR) : GC-IR couples gas chromatography with infrared spectroscopy. As components elute from the GC column, they pass through a light pipe where their IR spectrum is continuously recorded. This provides information about the functional groups present in each separated compound. For this compound and its derivatives, GC-IR can be used to identify characteristic vibrational frequencies, such as the C=O stretch of the carboxylic acid and C-F stretching vibrations. The infrared spectrum of benzoic acid shows a characteristic broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching vibration between 1700 and 1680 cm⁻¹. docbrown.infoquora.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and packing of molecules in the solid state. This is particularly valuable for characterizing different polymorphic forms of this compound, which may exhibit different physical properties such as solubility and melting point.

By analyzing the chemical shifts and couplings in ¹³C and ¹⁹F ssNMR spectra, it is possible to distinguish between different crystalline forms and to study the intermolecular interactions within the crystal lattice. For substituted benzoic acids, ¹³C ssNMR can provide information on the conformation of the carboxylic acid group and the effects of intermolecular hydrogen bonding on the electronic environment of the carbon atoms.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The aromatic ring and the carboxylic acid group in this compound can be electrochemically active. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of the compound and to develop quantitative analytical methods. The potential at which the compound is oxidized or reduced is characteristic of its structure, while the peak current is proportional to its concentration.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, gold, or a chemically modified electrode) and the optimization of experimental parameters such as pH, supporting electrolyte, and scan rate. While specific electrochemical studies on this compound are not widely reported, methods developed for other aromatic compounds can be adapted. cluster-science.com Electrochemical fluorination is also a known process for the synthesis of organofluorine compounds. wikipedia.org

Development of High-Throughput Screening Methods for Reaction Monitoring

The development of high-throughput screening (HTS) methods for reaction monitoring is a critical aspect of modern process chemistry and drug discovery, enabling the rapid optimization of reaction conditions and the exploration of vast chemical space. For a target molecule such as this compound, the principles of HTS can be applied to significantly accelerate the discovery and development of efficient synthetic routes. This is often achieved through the parallel execution of a large number of experiments, facilitated by robotics and advanced analytical techniques.

High-throughput experimentation (HTE) has become a cornerstone of contemporary organic synthesis, allowing for the rapid screening of various reaction parameters including catalysts, ligands, bases, and solvents. domainex.co.uknih.gov For the synthesis of substituted benzoic acids like this compound, which may involve cross-coupling reactions, the ability to quickly identify optimal conditions is paramount. HTE platforms are often designed to accommodate microtiter plates in 96-well or even 384-well formats, with reaction volumes typically in the microliter range to conserve valuable starting materials. nih.govmckgroup.org

The integration of automated systems is central to the HTS workflow. These systems can include robotic liquid and solid handlers for precise reagent dispensing, as well as automated reaction workup and sample preparation for analysis. mt.com This level of automation not only increases throughput but also enhances the reproducibility and accuracy of the experimental results.

A variety of analytical techniques can be integrated into HTS workflows for real-time or rapid offline reaction monitoring. These techniques provide crucial data on reaction conversion, product formation, and impurity profiles. Commonly employed methods include:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A powerful tool for the rapid analysis of reaction mixtures, providing both separation and identification of components. domainex.co.ukmckgroup.org

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds and can be automated for high-throughput analysis. mckgroup.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR instruments are increasingly being integrated into automated systems for real-time reaction monitoring, offering detailed structural information. wiley.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used for in-situ monitoring of reaction progress by tracking the disappearance of reactants and the appearance of products. mt.com

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): An ambient ionization technique that allows for the rapid screening of reaction mixtures directly from the reaction plate, significantly accelerating the analysis time. nih.gov

The development of a high-throughput screening method for a reaction to produce this compound, for instance via a Suzuki-Miyaura cross-coupling, would involve the systematic variation of key reaction parameters. The following tables illustrate a hypothetical screening setup.

Table 1: High-Throughput Screening of Catalysts and Ligands for a Suzuki-Miyaura Coupling Reaction

| Well | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| A1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| A2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 92 |

| A3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 78 |

| A4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 88 |

| B1 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 65 |

| B2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 95 |

| B3 | Pd₂(dba)₃ (1) | DavePhos (4) | K₃PO₄ | Dioxane/H₂O | 82 |

| B4 | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | THF/H₂O | 75 |

Table 2: High-Throughput Screening of Reaction Conditions

| Well | Base | Solvent | Temperature (°C) | Time (h) | Purity (%) |

| C1 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 98 |

| C2 | K₂CO₃ | Toluene/H₂O | 100 | 6 | 99 |

| C3 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 |

| C4 | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 97 |

| D1 | Cs₂CO₃ | THF/H₂O | 60 | 24 | 92 |

| D2 | Cs₂CO₃ | THF/H₂O | 80 | 12 | 96 |

| D3 | NaHCO₃ | Ethanol/H₂O | 70 | 18 | 88 |

| D4 | NaHCO₃ | Ethanol/H₂O | 90 | 10 | 91 |

The data generated from such high-throughput screens can be rapidly analyzed to identify the optimal reaction conditions for the synthesis of this compound. This data-rich approach not only accelerates process development but also provides a deeper understanding of the reaction mechanism and the influence of various parameters on the reaction outcome.

Future Research Directions and Challenges for 2 Ethyl 5 Fluorobenzoic Acid

Exploration of Undiscovered Reactivity Pathways

The reactivity of 2-Ethyl-5-fluorobenzoic acid is dictated by the interplay of its three functional components. The fluorine atom and the carboxylic acid group are electron-withdrawing, while the ethyl group is electron-donating, creating a unique electronic environment on the benzene (B151609) ring. Future research will likely focus on leveraging this distinct reactivity.

A primary area of investigation will be the selective C–H functionalization of both the aromatic ring and the ethyl group. acs.org The development of catalytic systems that can precisely target a specific C–H bond without affecting others is a significant challenge. For instance, achieving selective ortho-amination to the carboxylic acid group, a common transformation for benzoic acids, could provide pathways to novel aniline (B41778) derivatives. nih.gov

Furthermore, the fluorine atom itself can be a site for reactivity. While the C–F bond is one of the strongest in organic chemistry, recent advances in catalysis have enabled its activation and transformation. mdpi.com Exploring catalytic systems, perhaps based on nickel or palladium, for the cross-coupling or substitution of the fluorine atom in this compound could unlock synthetic routes to previously inaccessible molecules. mdpi.com Additionally, decarboxylative reactions, which replace the carboxylic acid group with other functionalities, represent another promising avenue, although these transformations can be challenging for aromatic acids. nih.gov

Table 1: Potential Unexplored Reactions for this compound

| Reaction Type | Potential Reagents/Catalysts | Target Functionality | Research Challenge |

|---|---|---|---|

| Directed C-H Amination | Iridium or Rhodium catalysts, Azide reagents | Introduction of an amino group ortho to the carboxylic acid | Achieving high regioselectivity and functional group tolerance. nih.gov |

| C-F Bond Cross-Coupling | Nickel or Palladium catalysts, Boronic acids | Replacement of fluorine with aryl or alkyl groups | Overcoming the high bond energy of the aromatic C-F bond. mdpi.com |

| Decarboxylative Hydroxylation | Copper catalysts, Photoredox conditions | Replacement of the carboxylic acid with a hydroxyl group | Preventing side reactions and achieving high yields under mild conditions. nih.gov |

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Traditional batch synthesis of complex molecules like this compound and its derivatives can be inefficient and difficult to scale. google.com Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. nih.govuc.pt

Future work should focus on developing a continuous flow process for the synthesis of this compound itself and for its subsequent transformations. google.comrsc.org This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The integration of automated platforms can further enhance this process, allowing for rapid optimization of reaction conditions and the creation of molecular libraries for screening purposes. researchgate.net A significant challenge lies in designing robust flow reactors that can handle solid reagents or products and prevent clogging, as well as developing integrated purification systems. researchgate.net

Table 2: Comparison of Batch vs. Potential Flow Synthesis of a this compound Derivative

| Parameter | Conventional Batch Synthesis | Conceptual Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Increased throughput and efficiency. nih.gov |

| Temperature Control | Prone to hotspots | Precise and uniform | Improved safety and reduced byproducts. |

| Scalability | Difficult, requires vessel redesign | Straightforward by extending run time | Easier transition from lab to production. uc.pt |

| Safety | Handling of bulk hazardous materials | Smaller reaction volumes at any given time | Minimized risk of thermal runaway. |

| Process Optimization | Slow and material-intensive | Automated, rapid screening of conditions | Faster development and optimization. researchgate.net |

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. mdpi.com Future research on this compound should prioritize the development of sustainable synthetic methods. This includes replacing hazardous solvents with greener alternatives like water or bio-derived solvents, and utilizing energy-efficient processes. mdpi.com

One of the most promising areas is the exploration of biocatalysis or chemoenzymatic routes. While nature produces very few organofluorine compounds, engineered enzymes could potentially be used for key steps in the synthesis, operating under mild, aqueous conditions. acs.org Another approach is to utilize mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, which has been shown to be a rapid and environmentally friendly method for fluorination reactions. rsc.org The primary challenge is the discovery and development of robust enzymes or catalytic systems that are compatible with fluorinated substrates and can operate efficiently on a large scale. nottingham.ac.ukresearchgate.net

Design of Novel Catalytic Systems for Specific Transformations

Catalysis is central to unlocking the synthetic potential of this compound. The design of novel catalysts that can selectively functionalize this molecule is a major research direction. This includes developing catalysts for C–H activation, C–F activation, and transformations of the carboxylic acid group.

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and cobalt, have shown promise for the functionalization of fluoroarenes. mdpi.comrsc.org Future work could focus on creating catalysts with tailored ligand environments that can direct the reaction to a specific position on the this compound molecule. For example, a catalyst could be designed to selectively activate the C-H bond ortho to the ethyl group, a traditionally difficult transformation. Furthermore, the use of N-heterocyclic carbenes (NHCs) as ligands or organocatalysts could offer new reactivity, and the strategic placement of fluorine atoms on the catalyst itself can modulate its activity and selectivity. nih.gov The key challenge is to move beyond expensive and toxic heavy metals towards catalysts based on more abundant and benign elements like iron. mdpi.com

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques can provide real-time insights into the formation of intermediates and byproducts. igi-global.comperkinelmer.com Future research should employ in-situ monitoring to study the synthesis and reactions of this compound.